molecular formula C19H17ClN2O3S B15099264 (5Z)-2-[(2-chlorophenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(2-chlorophenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B15099264
M. Wt: 388.9 g/mol
InChI Key: OEJXGCBZXRBGAJ-BOPFTXTBSA-N
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Description

(5Z)-2-[(2-chlorophenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic thiazol-4(5H)-one derivative offered for research purposes. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery research . Thiazolone derivatives are frequently investigated for their potential pharmacological properties, including anticancer, antimicrobial, and antiviral activities . Some structurally related compounds have shown specific antiviral activity against viruses such as the tobacco mosaic virus (TMV) in bioassays . The mechanism of action for these compounds often involves the inhibition of key enzymes or interference with critical cellular pathways in target cells . The molecular structure of this compound integrates a 2-chlorophenylamino group and a 4-ethoxy-3-methoxybenzylidene moiety, which are functional groups known to influence the compound's reactivity, binding affinity, and overall bioactivity. This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

Molecular Formula

C19H17ClN2O3S

Molecular Weight

388.9 g/mol

IUPAC Name

(5Z)-2-(2-chlorophenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17ClN2O3S/c1-3-25-15-9-8-12(10-16(15)24-2)11-17-18(23)22-19(26-17)21-14-7-5-4-6-13(14)20/h4-11H,3H2,1-2H3,(H,21,22,23)/b17-11-

InChI Key

OEJXGCBZXRBGAJ-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Cl)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(2-chlorophenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chloroaniline with 4-ethoxy-3-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the thiazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(2-chlorophenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the imine group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-2-[(2-chlorophenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-2-[(2-chlorophenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Research Findings and Implications

Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., nitro, chloro) on the benzylidene or phenylamino moieties enhance bioactivity but may reduce solubility. The target compound’s ethoxy/methoxy groups balance solubility and moderate activity .

Synthetic Robustness: The use of methanol/potassium carbonate provides high yields (>90%) for analogs, suggesting scalability for the target compound .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with α-halo ketones or aldehydes under reflux conditions. Key steps include:
  • Reagent Selection : Use sodium acetate as a base to neutralize HCl generated during thiazole ring formation .

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol or acetic acid improves recrystallization purity .

  • Temperature Control : Reflux at 80–100°C for 2–7 hours ensures complete cyclization, monitored via TLC .

  • Yield Enhancement : Excess oxo-compounds (1.5–2 eq) drive the reaction to completion, achieving yields >85% .

    • Data Table : Comparison of Reaction Conditions
SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC)
DMF10078598.5
Ethanol8027595.2

Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Resolves double-bond geometry (e.g., C5–C6 bond length ~1.34 Å for Z-configuration) .
  • NMR Spectroscopy : J coupling values between H5 and H6 (10–12 Hz) indicate cis configuration .
  • IR Spectroscopy : Absence of a strong C=O stretch (~1700 cm⁻¹) confirms enol tautomer stabilization in the Z-form .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., methoxy vs. ethoxy groups alter logP and membrane permeability) .

  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2 or kinases) to identify critical interactions (e.g., hydrogen bonding with 2-chlorophenylamino group) .

  • Bioassay Standardization : Use isogenic cell lines and fixed IC50 determination protocols to minimize variability .

    • Data Table : SAR of Key Substituents
Substituent (R)logPIC50 (µM, COX-2)Notes
4-Ethoxy-3-OMe3.20.45Optimal balance of hydrophobicity and H-bonding
4-OH-3-OMe2.11.8Reduced activity due to higher polarity

Q. How can computational methods predict regioselectivity in electrophilic substitution reactions of the thiazole core?

  • Methodological Answer :
  • DFT Calculations : Analyze Fukui indices to identify nucleophilic sites (e.g., C2 of thiazole ring for alkylation) .
  • Molecular Electrostatic Potential (MEP) Maps : Highlight electron-rich regions (e.g., sulfur atom in thiazole) prone to electrophilic attack .
  • Kinetic Studies : Monitor reaction intermediates via LC-MS to validate computational predictions .

Methodological Challenges

Q. What techniques address low solubility in biological assays, and how are false negatives mitigated?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO (≤0.1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to improve bioavailability .
  • Control Experiments : Include surfactants (e.g., Tween-80) in negative controls to rule out solvent-induced artifacts .

Data Interpretation

Q. How are conflicting crystallographic and spectroscopic data reconciled during structural validation?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-reference X-ray data (bond lengths/angles) with NMR (NOESY for spatial proximity) and IR (functional group confirmation) .
  • Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility (e.g., benzylidene rotation) .

Experimental Design

Q. What in vitro models best evaluate the dual antioxidant and anti-inflammatory activity of this compound?

  • Methodological Answer :
  • Antioxidant Assays : DPPH radical scavenging (IC50 < 50 µM) and SOD mimetic activity in HepG2 cells .
  • Anti-Inflammatory Models : LPS-induced RAW 264.7 macrophages with TNF-α/IL-6 ELISA and COX-2 Western blot .
  • Dose-Response Curves : Use 5–100 µM ranges to identify therapeutic windows without cytotoxicity (MTT assay) .

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